3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile
CAS No.:
Cat. No.: VC17454498
Molecular Formula: C10H11FN2O
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11FN2O |
|---|---|
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | 3-amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile |
| Standard InChI | InChI=1S/C10H11FN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3 |
| Standard InChI Key | NGUZBHWMLKJGLB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)C(CC#N)N)F |
Introduction
3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile is a complex organic compound featuring an amino group, a nitrile group, and a fluorinated methoxyphenyl moiety. Its molecular formula is CHFNO, with a molecular weight of approximately 194.21 g/mol, although some sources report it as 201.22 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural features.
Synthesis and Production
The synthesis of 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile typically involves several key steps, often starting with reactions of substituted phenyl compounds. Industrial production may utilize batch processes or continuous flow methods to optimize yield and purity. Advanced catalytic systems are often employed to enhance reaction efficiency.
Biological Activities and Potential Applications
Research indicates that this compound may exhibit significant biological activities, particularly in modulating biochemical pathways related to neurotransmission and metabolic processes. Its structure suggests potential interactions with specific enzymes and receptors, which could influence their function.
| Potential Biological Activity | Description |
|---|---|
| Neurotransmission Modulation | Interaction with neurotransmitter receptors or enzymes |
| Metabolic Process Influence | Potential impact on metabolic pathways through enzyme modulation |
| Therapeutic Applications | Potential use in pharmaceuticals due to its biological activity |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile. These include:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | Chlorine instead of fluorine | Different reactivity profile due to chlorine substitution |
| 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile | Methyl group instead of methoxy | Alters electronic properties affecting reactivity |
| 3-Amino-3-(4-methoxyphenyl)propanenitrile | Lacks fluorine substituent | Different interaction profile with biological targets |
| 3-Amino-3-(2-chloro-4-fluorophenyl)propanenitrile | Different halogen substitutions | May exhibit different biological activity due to halogen type |
These comparisons highlight the uniqueness of 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile, particularly in terms of its chiral nature and specific functional groups, which can significantly influence its biological activity and chemical reactivity.
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